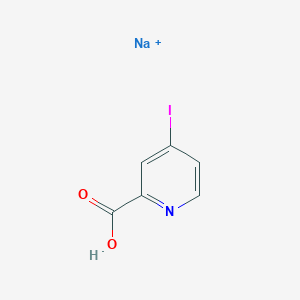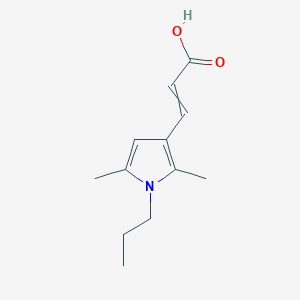![molecular formula C12H9ClO3 B11725528 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 400751-42-0](/img/structure/B11725528.png)
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H9ClO3. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a prop-2-yn-1-yloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and propargyl bromide.
Etherification: The hydroxy group of 5-chloro-2-hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde.
Aldol Condensation: The resulting benzaldehyde derivative undergoes aldol condensation with malonic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Applications De Recherche Scientifique
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness
3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is unique due to its specific chloro-substituted phenyl ring and prop-2-yn-1-yloxy group, which confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
400751-42-0 |
|---|---|
Formule moléculaire |
C12H9ClO3 |
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15) |
Clé InChI |
FKNUNBVXYRLGMY-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B11725493.png)
![N'-[(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725496.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)





